Benzenemethanamine, 4,4'-oxybis[N,N-dimethyl-
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Overview
Description
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] is an organic compound with the molecular formula C16H24N2O. It is a derivative of benzenemethanamine, where two benzenemethanamine units are connected via an oxygen atom, and each nitrogen atom is dimethylated. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] typically involves the reaction of p-chlorphenamidine with p-cresol in the presence of a solvent such as dimethylformamide (DMF) and a base like sodium hydride. The reaction proceeds through an esterification process to yield the desired product .
Industrial Production Methods
In industrial settings, the production of Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the formation of polyurethane foams and epoxy resins.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. Its ability to form quaternary ammonium salts with alkyl halides makes it useful as a phase transfer catalyst .
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N,N-dimethyl-: This compound has a similar structure but lacks the oxygen linkage between two benzenemethanamine units.
Benzenemethanamine, 4-methyl-: This variant has a methyl group attached to the benzene ring.
Benzenemethanamine, N,N,4-trimethyl-: This compound has an additional methyl group on the nitrogen atom.
Uniqueness
Benzenemethanamine, 4,4’-oxybis[N,N-dimethyl-] is unique due to its oxygen linkage, which imparts distinct chemical properties and reactivity. This structural feature allows it to participate in specific reactions and applications that are not feasible with its simpler analogs.
Properties
CAS No. |
77019-54-6 |
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Molecular Formula |
C18H24N2O |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-[4-[4-[(dimethylamino)methyl]phenoxy]phenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C18H24N2O/c1-19(2)13-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)14-20(3)4/h5-12H,13-14H2,1-4H3 |
InChI Key |
WUFTVOXZJQHHEP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)OC2=CC=C(C=C2)CN(C)C |
Origin of Product |
United States |
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